molecular formula C11H14N2O3 B13510515 Ethyl (4-carbamoylphenyl)glycinate

Ethyl (4-carbamoylphenyl)glycinate

Cat. No.: B13510515
M. Wt: 222.24 g/mol
InChI Key: FECDRGNJNCNXII-UHFFFAOYSA-N
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Description

Ethyl (4-carbamoylphenyl)glycinate (CAS 1021100-40-2) is a chemical compound with the molecular formula C11H14N2O3 and a molecular weight of 222.24 g/mol . This phenylglycine derivative is of significant interest in organic and medicinal chemistry research. Compounds based on the phenylglycine structure are known to be valuable in pharmaceutical research, for instance, as potentiators of CFTR mutants for investigating potential treatments for conditions like cystic fibrosis, and as antagonists for metabotropic glutamate receptors (mGluRs) in neurological studies . The structure of this compound incorporates an ester group and a carbamoyl moiety. The carbamate group is a prominent structural motif in modern drug discovery due to its high proteolytic stability and ability to mimic peptide bonds, making it a key functional group in various approved drugs and prodrugs . This combination of features makes it a versatile building block or intermediate for the synthesis of more complex molecules. It has been used as a precursor in synthetic chemistry, for example, in the synthesis of compounds proposed for structures such as giganticine, an antifeedant principle . This product is designated For Research Use Only. It is not intended for diagnostic or therapeutic applications and is strictly not for human use.

Properties

Molecular Formula

C11H14N2O3

Molecular Weight

222.24 g/mol

IUPAC Name

ethyl 2-(4-carbamoylanilino)acetate

InChI

InChI=1S/C11H14N2O3/c1-2-16-10(14)7-13-9-5-3-8(4-6-9)11(12)15/h3-6,13H,2,7H2,1H3,(H2,12,15)

InChI Key

FECDRGNJNCNXII-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC1=CC=C(C=C1)C(=O)N

Origin of Product

United States

Preparation Methods

Amidation of Glycine Ethyl Ester with 4-Carbamoylphenyl Derivatives

One common approach involves the reaction of glycine ethyl ester hydrochloride with 4-carbamoylphenyl derivatives under basic conditions to form the target compound. The process generally uses organic bases like triethylamine in solvents such as dichloromethane or ethanol.

  • Reaction Conditions : Glycine ethyl ester hydrochloride is suspended in an organic solvent (e.g., methylene chloride), triethylamine is added to neutralize the hydrochloride and activate the amine, followed by addition of the 4-carbamoylphenyl derivative or its activated form (e.g., sulfonyl chloride or acid chloride).
  • Temperature : Typically performed at 0–25 °C to control reaction rate and minimize side reactions.
  • Yield : Yields vary but can be high (up to 90%) depending on the exact conditions and purity of reagents.

This method is supported by examples where glycine ethyl ester hydrochloride reacts with sulfonyl chlorides or acid chlorides to give sulfonamide or amide derivatives, which are structurally related to ethyl (4-carbamoylphenyl)glycinate.

Reductive Amination Using Sodium Triacetoxyborohydride

Another method involves reductive amination of glycine ethyl ester with 4-formylphenyl derivatives using sodium triacetoxyborohydride as the reducing agent.

  • Procedure : The aldehyde derivative of 4-carbamoylphenyl is reacted with glycine ethyl ester hydrochloride in the presence of a base like diisopropylethylamine in solvents such as 1,2-dichloroethane at room temperature.
  • Outcome : The reductive amination proceeds overnight, yielding the this compound with good purity and moderate to good yields.
  • Advantages : This method avoids harsh conditions and provides selective formation of the secondary amine linkage.

Alkylation and Subsequent Reduction Routes

A synthetic sequence starting from 4-nitrophenol or 4-nitrobenzyl derivatives can be employed:

  • Step 1 : Alkylation of 4-nitrophenol with ethyl bromoacetate under reflux in the presence of potassium carbonate and catalytic potassium iodide to form ethyl 2-(4-nitrophenoxy)acetate.
  • Step 2 : Selective reduction of the nitro group to an amino group using ammonium chloride and iron powder in ethanol/water reflux, yielding ethyl 2-(4-aminophenoxy)acetate.
  • Step 3 : Further transformations can convert the amino group to carbamoyl functionality via carbamoylation reactions.
  • Reaction Monitoring : Thin layer chromatography (TLC) and HPLC are used to monitor reaction progress.
  • Yields : The alkylation step typically proceeds with moderate to good yields; reduction is efficient and yields pure crystalline products.

Direct Carbamoylation of 4-Aminobenzyl Glycinate

A direct carbamoylation approach involves reacting 4-aminobenzyl glycinate derivatives with carbamoyl chloride or equivalents under mild conditions:

  • Solvents : Dichloromethane or toluene.
  • Catalysts/Base : Triethylamine or other organic bases to scavenge HCl formed.
  • Temperature : 0–30 °C.
  • Isolation : The product can be isolated by filtration or extraction and purified by recrystallization.
  • This method aligns with procedures described in patent literature for related compounds, indicating practical applicability.

Comparative Data Table of Preparation Methods

Method Key Reagents Solvent(s) Temperature Range Yield (%) Notes
Amidation with 4-carbamoylphenyl derivatives Glycine ethyl ester hydrochloride, triethylamine, acid chloride/sulfonyl chloride Dichloromethane, ethanol 0–25 °C 82–94 High yield, mild conditions
Reductive amination Glycine ethyl ester hydrochloride, 4-formylphenyl derivative, sodium triacetoxyborohydride 1,2-Dichloroethane Room temperature Moderate to good Selective, avoids harsh reagents
Alkylation + reduction 4-Nitrophenol, ethyl bromoacetate, ammonium chloride, Fe powder Ethanol/water, acetone Reflux (70–100 °C) Moderate to good Multi-step, crystalline intermediates
Direct carbamoylation 4-Aminobenzyl glycinate, carbamoyl chloride, triethylamine Dichloromethane, toluene 0–30 °C Variable Patent-supported, practical for scale-up

Research Outcomes and Analytical Characterization

  • Purity and Structural Confirmation : Products are typically characterized by nuclear magnetic resonance (NMR) spectroscopy (^1H, ^13C), mass spectrometry (MS), and elemental analysis.
  • Reaction Monitoring : High-performance liquid chromatography (HPLC) with C18 columns and phosphate buffer/acetonitrile eluents is standard for monitoring reaction progress and purity.
  • Crystallography : Single crystal X-ray diffraction studies have been performed on related intermediates to confirm molecular structure and packing, supporting the synthetic approach.
  • Yields and Scalability : Reported yields range from moderate to high (50–94%), with conditions amenable to scale-up in industrial or laboratory settings.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[(4-CARBAMOYLPHENYL)AMINO]ACETATE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

ETHYL 2-[(4-CARBAMOYLPHENYL)AMINO]ACETATE has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ETHYL 2-[(4-CARBAMOYLPHENYL)AMINO]ACETATE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Key ethyl glycinate derivatives and their substituents are summarized below:

Compound Name Substituent Molecular Formula Key Functional Groups Applications/Reactivity References
Ethyl (4-chlorophenyl)glycinate 4-chlorophenyl C${10}$H${11}$ClNO$_2$ Chloro (electron-withdrawing) Glycine derivative; signaling pathways
Ethyl N-salicylideneglycinate Salicylidene (Schiff base) C${11}$H${11}$NO$_3$ Imine, phenolic –OH Fluorescent dyes; intramolecular H-bonding
Ethyl N-(4-aminobenzyl)carbamoyl glycinate 4-aminobenzyl carbamoyl C${12}$H${17}$N$3$O$3$ Carbamoyl, primary amine Structural studies (Hirshfeld surface analysis)
Ethyl (Z)-(4-oxo-4-phenylbut-2-en-2-yl)glycinate Enaminone C${14}$H${17}$NO$_3$ α,β-unsaturated ketone Enaminone synthesis; low yield (30%)
Ethyl N-(5-cyano-6-oxo-oxazine)glycinate Heterocyclic oxazine C${10}$H${12}$N$4$O$4$ Cyano, oxazine ring Heterocyclic intermediate

Reactivity and Stability

  • Polymerization Risk: Ethyl glycinate derivatives with free amino groups (e.g., unsubstituted glycinate) undergo polymerization at elevated temperatures, necessitating strict temperature control .
  • Electron-Withdrawing Substituents: Chloro or cyano groups (e.g., ) reduce electron density on the glycine nitrogen, slowing nucleophilic reactions.

Physical Properties

  • Molecular Weight : Ethyl (4-carbamoylphenyl)glycinate (C${11}$H${13}$N$2$O$4$) has a theoretical molecular weight of 237.24 g/mol, lower than EA4 (C${12}$H${17}$N$3$O$3$, 263.29 g/mol) due to fewer carbons and a simpler substituent .
  • Melting Points : Halogenated derivatives (e.g., 4-chlorophenyl) exhibit higher melting points (e.g., 2521-89-3, CAS for ethyl (4-chlorophenyl)glycinate) compared to Schiff bases, which are often crystalline but melt at lower temperatures .

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